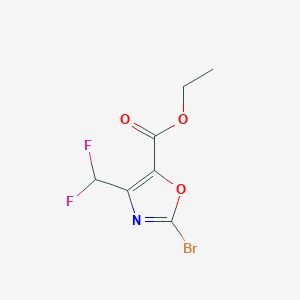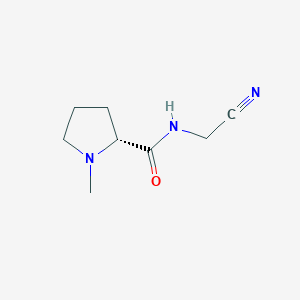![molecular formula C26H26N4O2 B2976617 N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 941977-15-7](/img/structure/B2976617.png)
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(2-methylquinolin-4-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene ring, a quinoline ring, and a dimethylamino group, making it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethyl chloride with naphthalene-1-carbaldehyde to form an intermediate, which is then reacted with 2-methylquinoline-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(4-fluorophenyl)ethanediamide
- N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-fluorophenyl)ethanediamide
Uniqueness
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(2-methylquinolin-4-yl)ethanediamide stands out due to the presence of both naphthalene and quinoline rings, which contribute to its unique chemical and biological properties. The combination of these rings with the dimethylamino group enhances its potential for various applications .
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-17-15-23(21-12-6-7-14-22(21)28-17)29-26(32)25(31)27-16-24(30(2)3)20-13-8-10-18-9-4-5-11-19(18)20/h4-15,24H,16H2,1-3H3,(H,27,31)(H,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVLUPCYWVEBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=CC4=CC=CC=C43)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2976538.png)

![1-[4-Phenyl-4-[3-(trifluoromethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2976542.png)



![N-(2,5-dimethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2976550.png)


![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-pentylethanediamide](/img/structure/B2976554.png)

